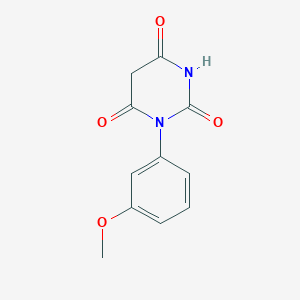
1-tert-Butyl-3-(2-chloro-acetyl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-(2-chloro-acetyl)-urea (TBCAU) is an organic compound with a unique structure that has been studied for its potential applications in various fields of science. TBCAU is an amide-containing compound with a molecular formula of C8H14ClNO2. It is a colorless and odorless solid with a melting point of 83-85 °C. TBCAU has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction
The study of derivatives of 1-tert-Butyl-3-(2-chloro-acetyl)-urea, such as N‐p‐Tolyl‐N‐[N‐(p‐tolyl)carbamoyl]acetamide, reveals intricate molecular interactions and crystal structures. These compounds form intermolecular hydrogen-bonded loops that contribute to the stabilization of their crystal structure. This understanding is crucial for designing materials with desired physical and chemical properties (Zhong & Long, 2007).
Antioxidant Properties and Therapeutic Potential
Research on compounds structurally related to this compound, such as T-0162, highlights their antioxidant properties. These compounds can significantly reduce myocardial infarct size in rabbits by scavenging free radicals, suggesting potential therapeutic applications in cardiovascular diseases (Yamashita et al., 2000).
Selective Chemical Reactions
The use of related organotin catalysts, such as Tetra-tert-butyl-3-chloro-1-hydroxydistannoxane, for selective deacetylation in complex oligosaccharides, points to the chemical versatility and applicability of these compounds in synthetic chemistry. This catalyst is more effective than traditional reagents for selective deacetylation, illustrating the compound's role in refining chemical synthesis techniques (Ni et al., 2020).
Synthesis of High Energy Density Materials
Investigations into derivatives like tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, derived from compounds structurally related to this compound, have shown potential in creating high energy density materials. These compounds exhibit significant insensitivity and stability, making them suitable for applications requiring high energy materials with low risk of accidental detonation (Kalaivani, Malarvizhi, & Nethaji, 2012).
Advanced Catalysis for Organic Synthesis
The development and use of gold(I)-catalyzed reactions with N-allylic,N'-aryl ureas demonstrate the compound's utility in organic synthesis. These reactions enable the efficient formation of imidazolidin-2-ones, showcasing the potential of this compound derivatives in facilitating complex chemical transformations with high selectivity and yield (Li, Song, & Widenhoefer, 2011).
Propriétés
IUPAC Name |
N-(tert-butylcarbamoyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-7(2,3)10-6(12)9-5(11)4-8/h4H2,1-3H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIODKLJRGPXGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368175 |
Source


|
| Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4791-27-9 |
Source


|
| Record name | 2-Chloro-N-[[(1,1-dimethylethyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4791-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


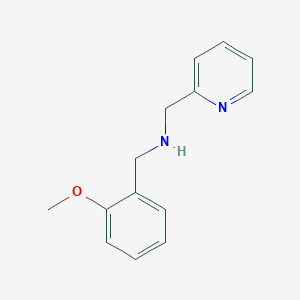
![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)
![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)
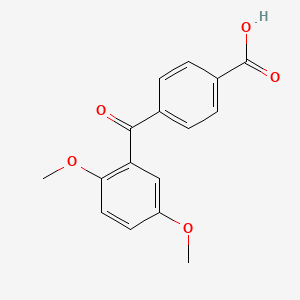

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)
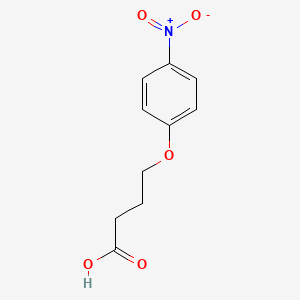
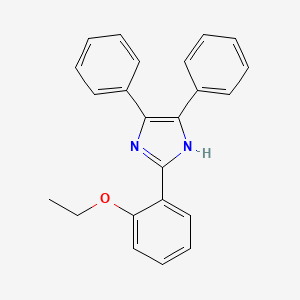
![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
